4-Aminochroman-8-carboxylic acid
Description
Significance of Chroman Derivatives in Synthetic Chemistry
Chroman, a heterocyclic compound, and its derivatives are pivotal scaffolds in synthetic chemistry. ijrar.org The chroman framework, consisting of a dihydropyran ring fused to a benzene (B151609) ring, is a common feature in a variety of natural products and synthetic molecules with diverse applications. ijrar.orgnih.gov Chroman-4-ones and chromones, which are closely related to chromans, are recognized as "privileged structures" because they form the basis for compounds with a wide range of biological activities, the specifics of which are determined by the substitution patterns on the scaffold. acs.org The synthesis of chroman derivatives has been a significant area of research, with efforts focused on developing efficient routes to variously substituted analogs. acs.orgnih.gov The versatility of the chroman core allows for the introduction of various functional groups, leading to a vast chemical space for exploration in drug discovery and materials science. nih.govnih.gov
Overview of Amino Acid Derivatives in Complex Molecule Synthesis
Amino acids and their derivatives are fundamental building blocks in the synthesis of complex molecules. amerigoscientific.comnih.gov Beyond their primary role in constituting proteins, amino acid derivatives serve as crucial intermediates in the synthesis of natural products, pharmaceuticals, and functional materials. nih.govrsc.orgpressbooks.pub The presence of both an amino group and a carboxylic acid group provides a versatile platform for a multitude of chemical transformations. nih.gov Synthetic methods for creating both natural and unnatural amino acid derivatives are continually being developed, including techniques like solid-phase peptide synthesis and various amination strategies. amerigoscientific.comlibretexts.orglibretexts.org These methods allow chemists to create a diverse library of molecules with tailored properties and functionalities. nih.gov
Contextualization of 4-Aminochroman-8-carboxylic Acid within Heterocyclic Chemistry
This compound is a unique heterocyclic compound that incorporates both the chroman scaffold and the functionalities of an amino acid. This bifunctional nature makes it a valuable building block in synthetic and medicinal chemistry. The molecule consists of a chroman ring system with an amino group at the 4-position and a carboxylic acid group at the 8-position. The spatial arrangement of these functional groups provides a specific three-dimensional structure that can be exploited in the design of targeted molecules. The presence of the carboxylic acid moiety, a common feature in many biologically active compounds, and the amino group, which can act as a key pharmacophore, positions this compound as a compound of interest for further chemical exploration. nih.gov
Chemical Properties and Synthesis
The hydrochloride salt of 4-aminochromane-8-carboxylic acid has the molecular formula C10H11NO3·ClH and a molar mass of 229.66 g/mol . The (R)-enantiomer of this compound has a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . bldpharm.com
The synthesis of amino acids and their derivatives can be achieved through various methods, including the amination of α-bromocarboxylic acids and the reductive amination of α-keto acids. libretexts.org The synthesis of chroman derivatives often involves the reduction of corresponding chromones. benthamdirect.com Specific synthetic routes for this compound are proprietary to chemical suppliers and are not detailed in publicly available literature. However, general methods for producing amino carboxylic acids involve reacting a halogenated carboxylic acid ester with a metal cyanate (B1221674) and an alcohol to form a urethane, which is then saponified to yield the amino acid. google.com
Research Findings
While specific research exclusively focused on this compound is limited in publicly accessible domains, the broader classes of compounds to which it belongs—chroman derivatives and amino acid derivatives—have been extensively studied.
Chroman derivatives have been investigated for a wide range of biological activities. nih.govnih.gov The substitution pattern on the chroman ring is crucial for its activity. acs.org For instance, the introduction of a carboxylic acid group on the chromone (B188151) core has been shown to enhance activity compared to other substituents like methyl, ethyl, or hydroxyl groups. nih.gov
Amino acid derivatives are integral to the synthesis of a vast number of complex molecules and are key components in many therapeutic agents. amerigoscientific.comnih.govnih.gov The ability to synthesize a wide variety of amino acid derivatives allows for the fine-tuning of molecular properties for specific applications. rsc.orgnih.gov
The combination of the chroman scaffold with an amino acid functionality in this compound suggests its potential as a building block for novel compounds with unique three-dimensional structures and potential biological activities. The fixed orientation of the amino and carboxylic acid groups on the rigid chroman backbone makes it an attractive starting material for creating constrained peptides and other complex molecules.
Below is a table summarizing the key properties of the compounds mentioned in this article.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-aminochromane-8-carboxylic acid hydrochloride | C10H11NO3.ClH | 229.66 |
| (R)-4-Aminochroman-8-carboxylic acid | C10H11NO3 | 193.20 |
| 8-Amino-4-oxo-4H-chromene-2-carboxylic acid | C10H7NO4 | 205.17 |
| 8-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | 188.18 |
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13) |
InChI Key |
QRJZDAQMJZIVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Aminochroman 8 Carboxylic Acid
Stereoselective Synthesis Strategies for Chiral Chroman-4-amines
Chiral amines are crucial components in a vast array of natural products and pharmaceutical agents. acs.org The development of methods for their enantioselective synthesis has been a major focus of chemical research. acs.orgnih.gov
Enantioselective Approaches to the Chroman Core
The construction of the chiral chroman framework is a critical first step. Several enantioselective methods have been developed to achieve this. One notable approach involves the catalytic asymmetric intramolecular crossed-benzoin reaction to synthesize chromanones with quaternary stereogenic centers. nih.gov This reaction, catalyzed by novel camphor-derived N-heterocyclic carbenes, yields chromanones in high yields and with excellent enantioselectivity. nih.gov Another strategy utilizes a bifunctional aminoboronic acid to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, affording chromans with high enantiomeric excess (ee). organic-chemistry.org Furthermore, nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones has been reported to produce chiral 3-hydroxychroman derivatives bearing quaternary stereocenters with high yields and stereoselectivity. chemrxiv.orgchemrxiv.org
| Method | Catalyst/Reagent | Key Feature | Enantioselectivity |
| Asymmetric Intramolecular Crossed-Benzoin Reaction | (1R)-Camphor-derived N-heterocyclic carbenes | Forms chromanones with quaternary stereocenters | High to excellent |
| Intramolecular Oxa-Michael Reaction | Bifunctional aminoboronic acid | Enantioselective conversion of α,β-unsaturated carboxylic acids | Up to 96% ee |
| Asymmetric Intramolecular Reductive Cyclization | Ni(cod)2 and (R)-AntPhos | Synthesizes chiral 3-hydroxychromans with quaternary stereocenters | >99:1 er and >99 E/Z |
Diastereoselective Introduction of the Amino Functionality at C-4
Once the chiral chroman core is established, the next challenge is the diastereoselective introduction of the amino group at the C-4 position. A common strategy involves the reduction of an intermediate, such as a sulfinyl ketimine. The use of a zirconium hydride has been shown to be highly chemo- and stereoselective for the reduction of sulfinyl ketimines, providing access to chiral amines. nih.gov This method is tolerant of various functional groups and has been applied to motifs common in medicinal chemistry. nih.gov The auxiliary group on the resulting sulfinamide can then be removed under mild conditions to yield the desired chiral amine. nih.gov
Control of Stereochemistry at C-8 Bearing Carboxylic Acid
Controlling the stereochemistry at the C-8 position, which bears the carboxylic acid group, is the final stereochemical consideration. The introduction and manipulation of carboxylic acid functionalities are well-established in organic synthesis. nih.govprinceton.eduyoutube.com In the context of chroman synthesis, the carboxylic acid group can be introduced at various stages. For instance, a synthetic route can involve an 8-aminoquinoline-directed C(sp²)–H arylation, followed by an ozonolysis-based ring-opening to furnish a cyclobutane (B1203170) keto acid. researchgate.net The subsequent hydrolysis of an auxiliary group can then reveal the carboxylic acid. researchgate.net The stereochemistry at C-8 can often be controlled through the choice of starting materials and the specific reaction conditions employed. For example, the resolution of racemic 6-fluoro-chroman-2-carboxylic acid has been achieved using two different esterases, allowing for the isolation of both the (S) and (R)-enantiomers with high enantiomeric excess. rsc.org This highlights the potential of enzymatic methods for controlling the stereochemistry of chroman carboxylic acids. rsc.orgresearchgate.net
Total Synthesis Pathways for 4-Aminochroman-8-carboxylic Acid
The total synthesis of complex molecules like this compound often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined. kaist.ac.krstrath.ac.uk
Cyclization Reactions for Chroman Ring Formation
The formation of the chroman ring is a key step in the synthesis. researchgate.net Various cyclization strategies have been employed, including radical cyclizations. acs.orgnih.gov For example, a visible-light photoredox catalysis protocol has been developed for the synthesis of 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes. acs.org Another approach involves a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes to produce functionalized chroman-4-ones. nih.gov The choice between forming a five- or six-membered ring during cyclization can be influenced by stereochemistry, with trans-fused five-membered rings being disfavored. libretexts.org Palladium-catalyzed intramolecular aryloxycarbonylation is another method used for the synthesis of chroman-2,4-diones. acs.org
| Cyclization Method | Key Reagents/Conditions | Product |
| Visible-Light Photoredox Catalysis | Alkenyl aldehydes, photoredox catalyst | 3-Substituted chroman-4-ones |
| Cascade Radical Cyclization-Coupling | 2-(Allyloxy)arylaldehydes | Functionalized chroman-4-ones |
| Palladium-Catalyzed Intramolecular Aryloxycarbonylation | 3-Iodochromone, palladium catalyst | Chroman-2,4-diones |
Introduction of Amine Functionality via Reductive Amination or Rearrangement Reactions
The introduction of the amine functionality is a critical transformation. Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgyoutube.comorganic-chemistry.org This process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical processes that are environmentally benign. unibo.itunibo.it This includes the use of sustainable starting materials, reducing waste, and employing catalytic and biocatalytic methods. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.comnih.gov Enzymes can operate under mild conditions and often exhibit high enantioselectivity and regioselectivity. nih.gov
Amino Group Incorporation: Transaminases are enzymes that can catalyze the conversion of a ketone to an amine. nih.gov In the context of this compound synthesis, a transaminase could be used to convert a 4-keto precursor into the desired 4-amino product with high stereoselectivity. manchester.ac.uk
Carboxylic Acid Incorporation: While direct enzymatic carboxylation is less common, enzymes can be used to generate precursors for the carboxylic acid functionality. For instance, nitrile hydratases and nitrilases can convert nitriles into amides and carboxylic acids, respectively. nih.gov This provides a biocatalytic route to introduce the carboxylic acid group. Additionally, carboxylic acid reductases (CARs) can be employed for the chemoselective reduction of carboxylic acids to aldehydes, which can then be further functionalized. manchester.ac.uk
The integration of biocatalytic steps into the synthesis of this compound can lead to more sustainable and efficient processes. nih.govresearchgate.net
Flow Chemistry Methodologies for Scalable Synthesis
Continuous flow chemistry has revolutionized the synthesis of fine chemicals and pharmaceuticals by offering precise control over reaction parameters, leading to improved safety and efficiency. ewadirect.comvapourtec.com The application of flow chemistry to the synthesis of this compound can be envisioned through a multi-step sequence, where key transformations are performed in dedicated flow reactors.
A plausible synthetic route amenable to flow conditions would commence with the construction of a substituted chromanone core, followed by functional group interconversions. For instance, the nitration of a chromanone precursor at the 8-position is a critical step. Aromatic nitration is a notoriously exothermic and hazardous reaction in batch, making it an ideal candidate for flow chemistry. ewadirect.comvapourtec.comnovartis.comnih.govbeilstein-journals.org In a flow setup, the chromanone substrate and a nitrating agent, such as a mixture of nitric and sulfuric acid, are continuously pumped and mixed in a microreactor or a packed-bed reactor. The excellent heat transfer characteristics of these reactors allow for the safe use of highly reactive nitrating agents and precise temperature control, minimizing the formation of byproducts. ewadirect.comnih.gov
Following nitration, the subsequent reduction of the nitro group to an amine and the ketone at the 4-position can also be efficiently performed in a continuous flow system. Catalytic hydrogenation is a common method for such reductions. vapourtec.commdpi.com A flow process would involve passing a solution of the nitro-substituted chromanone through a heated column packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. vapourtec.comresearchgate.net This setup allows for high-pressure reactions to be conducted safely with minimal headspace of flammable hydrogen gas. researchgate.net The catalyst can be retained in the reactor for extended periods, simplifying product purification and catalyst recycling. mdpi.com
The table below illustrates hypothetical parameters for a two-step flow synthesis of a 4-aminochroman derivative from a chromanone precursor, based on data from analogous reactions reported in the literature.
Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of a 4-Aminochroman Derivative
| Step | Reaction | Catalyst/Reagent | Temperature (°C) | Residence Time | Yield (%) | Throughput |
|---|---|---|---|---|---|---|
| 1 | Nitration of Chromanone | HNO₃/H₂SO₄ | 25 - 65 | 15 min | >90 | High |
| 2 | Hydrogenation of Nitrochromanone | Pd/C, H₂ | 80 - 120 | 5 - 20 min | >95 | High |
Solvent-Free or Reduced-Solvent Reaction Conditions
Solvent-free or reduced-solvent synthesis represents a significant advancement in green chemistry, aiming to minimize the environmental impact of chemical processes by reducing or eliminating the use of volatile organic compounds. nih.gov These methods often employ alternative energy sources, such as microwave irradiation or mechanochemical mixing (ball milling), to drive reactions. nih.govmdpi.comnih.gov
The synthesis of the 4-chromanone (B43037) core, a key precursor to this compound, can be achieved under solvent-free conditions. For example, the reaction of a substituted phenol (B47542) with an appropriate three-carbon synthon can be facilitated by solid-supported catalysts or by microwave heating in the absence of a solvent. nih.govresearchgate.net
The reduction of the nitro group, a crucial step in the synthesis of the target molecule, can also be performed under solvent-free or reduced-solvent conditions. Catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst is an effective method that can be carried out by mechanochemical ball milling. mdpi.comnih.gov This technique avoids the use of flammable hydrogen gas and large volumes of solvent.
The following table presents plausible data for the solvent-free synthesis of key intermediates on the pathway to this compound, based on literature precedents for similar transformations.
Table 2: Plausible Data for Solvent-Free Synthesis of Key Intermediates
| Step | Reaction | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | Chromanone Synthesis | Microwave, Catalyst | 30 - 60 min | 70 - 90 |
| 2 | Nitro Reduction | Ball Milling, Pd/C, Ammonium Formate | 1 - 2 h | >90 |
The adoption of these advanced synthetic methodologies offers a promising path towards a more sustainable and economically viable production of this compound. By integrating flow chemistry and solvent-free techniques, it is possible to design a process that is not only efficient and high-yielding but also adheres to the principles of green chemistry.
Chemical Reactivity and Derivatization of 4 Aminochroman 8 Carboxylic Acid
Reactions Involving the Amine Functionality at C-4
The amine group at the C-4 position of the chroman ring is a primary nucleophilic center, readily participating in a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation and Sulfonylation Reactions
The primary amine of 4-aminochroman can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield.
Similarly, sulfonylation of the amine group with sulfonyl chlorides in the presence of a base affords sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities.
| Reagent Type | General Reaction | Product |
| Acyl Halide | R-COCl | 4-Acylamino-chroman-8-carboxylic acid |
| Acid Anhydride | (R-CO)₂O | 4-Acylamino-chroman-8-carboxylic acid |
| Sulfonyl Halide | R-SO₂Cl | 4-Sulfonylamino-chroman-8-carboxylic acid |
Alkylation and Reductive Alkylation Protocols
Direct N-alkylation of the 4-amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines.
A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the 4-aminochroman with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Reductive amination is a versatile method for synthesizing a wide range of N-substituted 4-aminochroman derivatives.
| Method | Reagents | Product |
| Direct Alkylation | Alkyl Halide (R-X) | 4-Alkylamino-chroman-8-carboxylic acid |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | 4-Alkylamino-chroman-8-carboxylic acid |
Formation of Amides and Ureas
The amine functionality at C-4 can react with isocyanates to form urea (B33335) derivatives. This reaction is typically straightforward and proceeds under mild conditions. The synthesis of ureas is of significant interest due to their prevalence in biologically active molecules. Alternatively, reaction with carbamoyl (B1232498) chlorides or sequential treatment with phosgene (B1210022) or a phosgene equivalent followed by an amine can also yield ureas.
| Reagent | Product |
| Isocyanate (R-N=C=O) | 4-(3-Alkylureido)-chroman-8-carboxylic acid |
| Carbamoyl Chloride | 4-Ureido-chroman-8-carboxylic acid derivative |
Nucleophilic Reactivity in Condensation Reactions
The 4-amino group can act as a nucleophile in condensation reactions with various electrophiles. For instance, it can react with carbonyl compounds to form Schiff bases (imines) or with activated carbonyl compounds in multicomponent reactions to build more complex molecular architectures. These reactions are fundamental in the construction of diverse heterocyclic systems fused to the chroman core. A condensation reaction is a type of chemical reaction in which two molecules combine to form a single, larger molecule, with the concurrent loss of a small molecule such as water, ammonia (B1221849), or ethanol. wikipedia.org
Transformations of the Carboxylic Acid Moiety at C-8
The carboxylic acid group at the C-8 position provides a handle for another set of derivatization reactions, primarily involving nucleophilic acyl substitution.
Esterification and Transamidation Reactions
The carboxylic acid at C-8 can be converted to its corresponding ester through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com
Transamidation, the conversion of an amide to a different amide by reaction with an amine, can also be applied to derivatives of 4-aminochroman-8-carboxylic acid. For instance, an amide derivative of the C-8 carboxylic acid can be reacted with a different amine to exchange the amide substituent. This reaction is often catalyzed by acids or metal catalysts. nih.gov A study on chroman-2-carboxylic acid demonstrated the synthesis of N-(substituted)phenylamides, showcasing a transamidation reaction on a chroman scaffold.
| Reaction | Reagents | Product |
| Esterification | Alcohol (R-OH), Acid Catalyst | Methyl/Ethyl/etc. 4-aminochroman-8-carboxylate |
| Transamidation | Amine (R'-NH₂) | 4-aminochroman-8-carboxamide derivative |
Decarboxylation Pathways
The removal of the carboxylic acid group from the C-8 position of this compound to yield 4-aminochroman is a key transformation. Decarboxylation of aromatic carboxylic acids can be challenging due to the stability of the aryl C-C bond. However, specific methods have been developed for such transformations, often involving high temperatures or transition metal catalysts.
Commonly employed methods that could be applicable include:
Copper-Catalyzed Decarboxylation: Heating the substrate in a high-boiling point solvent like quinoline (B57606) with a copper catalyst (e.g., copper(I) oxide or bronze powder) is a classic method for decarboxylating aromatic carboxylic acids. The presence of the electron-donating ether and amino groups may facilitate this reaction.
Silver-Catalyzed Decarboxylation (Hunsdiecker-type reaction): Conversion of the carboxylic acid to its silver salt followed by treatment with bromine can lead to decarboxylative bromination. Subsequent reduction would be required to obtain the desired 4-aminochroman.
Rhodium-Catalyzed Decarboxylative Coupling: Modern cross-coupling methodologies allow for the replacement of the carboxylic acid group with other functionalities, which can be a valuable synthetic tool beyond simple decarboxylation.
Conversion to Acid Halides, Anhydrides, and Active Esters
The carboxylic acid group is readily converted into more reactive derivatives, which serve as versatile intermediates for further functionalization, particularly for acylation reactions.
Acid Halides: The most common acid halide is the acid chloride. It can be synthesized by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com A crucial consideration is the presence of the secondary amine, which is also nucleophilic. To prevent unwanted side reactions, such as the formation of an amide linkage with another molecule, protection of the amino group (e.g., as a carbamate) may be necessary before treatment with the halogenating agent. youtube.com Alternatively, using milder conditions or specific reagents that favor reaction at the carboxylic acid can achieve the desired transformation.
Anhydrides: Anhydrides can be formed by reacting the corresponding acid chloride with the carboxylate salt of this compound. Symmetrical anhydrides can also be prepared by dehydration of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide.
Active Esters: Active esters are useful for facilitating amide bond formation under mild conditions. They can be prepared by reacting the carboxylic acid with coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an alcohol like N-hydroxysuccinimide (NHS) or pentafluorophenol.
Table 1: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents | Key Considerations |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Potential for side reaction with the C-4 amino group; may require amine protection. youtube.comyoutube.com |
| Anhydride | Acid chloride + Carboxylate salt, Phosphorus pentoxide | Provides a reactive acylating agent. |
| Active Ester | DCC/NHS, EDC/Pentafluorophenol | Facilitates amide coupling under mild conditions, crucial for biological applications. |
Reduction to Alcohols and Amines
The carboxylic acid and other functional groups within the molecule can be reduced to corresponding alcohols or amines, expanding the synthetic utility of the scaffold.
Reduction to Alcohols: The carboxylic acid at C-8 can be reduced to a primary alcohol, (4-aminochroman-8-yl)methanol. Strong reducing agents are required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk A subsequent aqueous workup is needed to hydrolyze the intermediate aluminum salts. chemguide.co.uk
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters. khanacademy.org
Reduction to Amines: While the molecule already contains an amino group, the carboxylic acid can be converted into a primary amine via rearrangement reactions.
Curtius Rearrangement: This involves converting the carboxylic acid to an acyl azide (B81097), typically via the acid chloride followed by reaction with sodium azide. Gentle heating of the acyl azide induces a rearrangement to an isocyanate, which can then be hydrolyzed to yield the primary amine (8-amino-4-aminochroman) with the loss of one carbon atom as CO₂. masterorganicchemistry.com
Hofmann Rearrangement: This pathway first requires the conversion of the carboxylic acid to a primary amide. Treatment of the amide with bromine and a strong base (like NaOH) also proceeds through an isocyanate intermediate to furnish the primary amine. masterorganicchemistry.comlibretexts.org
Table 2: Reduction and Rearrangement Reactions
| Transformation | Product | Reagents | Reaction Type |
|---|---|---|---|
| Carboxylic Acid to Alcohol | (4-aminochroman-8-yl)methanol | 1. LiAlH₄, THF; 2. H₃O⁺ | Reduction chemguide.co.ukreddit.com |
| Carboxylic Acid to Alcohol | (4-aminochroman-8-yl)methanol | 1. BH₃·THF; 2. H₃O⁺ | Reduction khanacademy.org |
| Carboxylic Acid to Amine | 8-amino-4-aminochroman | 1. SOCl₂; 2. NaN₃; 3. Heat; 4. H₂O | Curtius Rearrangement masterorganicchemistry.com |
Electrophilic Aromatic Substitution on the Chroman Ring System
The benzene (B151609) ring of the chroman core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The position of substitution is dictated by the directing effects of the existing substituents. studysmarter.co.uk
Regioselectivity Considerations for Functionalization
The outcome of EAS reactions on this compound is determined by the interplay of the activating and deactivating effects of the substituents on the aromatic ring. saskoer.ca
Activating Group: The ether oxygen atom at position 1 is a powerful activating group. It donates electron density to the aromatic ring via resonance, directing incoming electrophiles to the ortho (C-5) and para (C-7) positions. libretexts.org
Deactivating Group: The carboxylic acid at C-8 is a strong deactivating group. It withdraws electron density from the ring, directing incoming electrophiles to the meta position relative to itself (C-6).
It is important to note that the secondary amine at C-4 is not directly attached to the aromatic ring and its electronic influence on the EAS regioselectivity is minimal compared to the ether oxygen and carboxylic acid.
Halogenation, Nitration, and Sulfonation Reactions
These are classic EAS reactions that can be applied to the chroman system. masterorganicchemistry.com
Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.com The reaction is expected to yield a mixture of 5-halo and 7-halo derivatives, with the 7-halo product potentially being the major isomer.
Nitration: Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov However, the conditions are harsh and can lead to oxidation, especially given the presence of the activating ether and amino groups. A significant challenge in the nitration of amino-containing compounds is the protonation of the amine in the strong acid, which forms an ammonium (B1175870) salt. This can alter the reactivity and directing effects. core.ac.ukresearchgate.net Protection of the C-4 amino group as an amide might be necessary to ensure a clean reaction and prevent oxidation. libretexts.org
Sulfonation: Sulfonation can be performed using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is generally reversible. youtube.com Similar to other EAS reactions on this substrate, substitution is expected to occur primarily at the C-7 and C-5 positions. The sulfonation of related aromatic amines has been documented. researchgate.net
Ring-Opening and Rearrangement Reactions of the Chroman Core
The chroman ring, a cyclic ether, is generally stable but can undergo ring-opening under specific, typically harsh, conditions.
Acid-Catalyzed Ring Opening: Strong protic acids (e.g., HBr, HI) can protonate the ether oxygen, making the benzylic C-O bond susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻). This would lead to the cleavage of the heterocyclic ring.
Rearrangement Reactions: While less common for the basic chroman skeleton, rearrangements can be induced in more complex derivatives. For instance, rearrangement reactions are known for related nitrogen-containing heterocycles. The Overman rearrangement, for example, involves the rsc.orgrsc.org-sigmatropic rearrangement of allylic imidates to allylic amines and showcases the types of skeletal reorganization possible in related systems. organic-chemistry.orgyoutube.com Palladium-catalyzed ring-opening and closing sequences have also been observed in chromone (B188151) derivatives, indicating the potential for the chroman skeleton to participate in complex transformations. nih.govnih.govacs.org
Spectroscopic and Advanced Structural Elucidation of 4 Aminochroman 8 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to determine the connectivity of atoms, their chemical environment, and their spatial relationships.
The proton (¹H) NMR spectrum of 4-Aminochroman-8-carboxylic acid would display characteristic signals for each unique proton in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm region. The aromatic protons on the benzene (B151609) ring would resonate in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns dependent on the substitution. The protons on the chroman ring, specifically the methine proton at C4 (adjacent to the amino group) and the methylene (B1212753) protons at C2 and C3, would appear in the aliphatic region, with their shifts influenced by the neighboring oxygen and nitrogen atoms.
The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the 165-185 ppm range. mdpi.com The aromatic carbons would show signals between 110-160 ppm, while the carbons of the chroman ring would appear further upfield.
To establish the precise structure, two-dimensional (2D) NMR techniques are crucial. ox.ac.uk
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the chroman ring and on the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. ox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the protons on the chroman ring to the quaternary carbons of the aromatic ring and the carboxylic acid group. ox.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH (proton) | 10.0 - 12.0 | - |
| -COOH (carbon) | - | 165 - 185 |
| Aromatic CH | 6.5 - 8.0 | 115 - 140 |
| Aromatic C-O, C-N, C-C | - | 140 - 160 |
| CH-NH₂ (C4) | ~4.0 - 4.5 | ~50 - 60 |
| -NH₂ | Variable (broad) | - |
| -CH₂- (C3) | ~1.8 - 2.5 | ~20 - 30 |
| -O-CH₂- (C2) | ~4.1 - 4.6 | ~60 - 70 |
The C4 position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Determining the absolute stereochemistry is a critical aspect of its characterization. NMR methods, particularly when using chiral derivatizing agents or chiral solvating agents, are powerful for this purpose. For instance, reacting the amino or carboxylic acid group with an enantiomerically pure reagent, such as Mosher's acid chloride (MTPA-Cl), creates a mixture of diastereomers. These diastereomers exhibit distinct NMR signals, and the differences in their chemical shifts can be analyzed to deduce the absolute configuration of the original molecule. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by identifying protons that are close in space. Computational methods, such as DP4+ analysis, which compares experimental NMR data with theoretically calculated shifts for all possible stereoisomers, can also be employed for stereochemical assignment. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). myadlm.org This precision allows for the determination of the elemental formula of the parent ion of this compound (C₁₀H₁₁NO₃). The ability to obtain an exact mass is a definitive confirmation of the compound's chemical formula, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net HRMS is crucial for confirming the identity of newly synthesized compounds. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (for example, the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, confirming its structure. For this compound, characteristic fragmentation pathways would include:
Loss of water (H₂O)
Loss of carbon dioxide (CO₂) from the carboxylic acid group.
Cleavage of the chroman ring, leading to characteristic retro-Diels-Alder fragmentation.
Loss of the amino group (NH₂) or ammonia (B1221849) (NH₃).
Table 2: Expected HRMS Data and Potential MS/MS Fragments for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₂NO₃⁺ | 194.0766 | Protonated parent molecule |
| [M+Na]⁺ | C₁₀H₁₁NO₃Na⁺ | 216.0586 | Sodium adduct of parent molecule |
| [M+H-H₂O]⁺ | C₁₀H₁₀NO₂⁺ | 176.0661 | Fragment from loss of water |
| [M+H-CO₂]⁺ | C₉H₁₂NO⁺ | 150.0919 | Fragment from loss of carbon dioxide |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. imgroupofresearchers.com For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
A strong C=O (carbonyl) stretching band for the carboxylic acid, appearing around 1700-1725 cm⁻¹.
N-H stretching bands for the primary amine, usually appearing as one or two sharp peaks in the 3300-3500 cm⁻¹ region.
C-O stretching bands for the ether in the chroman ring and the carboxylic acid, found in the 1000-1300 cm⁻¹ region.
Aromatic C=C and C-H stretching and bending vibrations. farmaciajournal.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. imgroupofresearchers.com The part of the molecule responsible for this absorption is called a chromophore. youtube.com In this compound, the substituted benzene ring acts as the primary chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that are influenced by the amino, carboxylic acid, and chroman ring substituents on the aromatic system. These spectra are useful for confirming the presence of the aromatic chromophore and can be used for quantitative analysis. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Primary Amine | N-H stretch | 3300 - 3500 (one or two bands) |
| Aromatic Ring | C-H stretch | ~3000 - 3100 |
| Aromatic Ring | C=C stretch | ~1450 - 1600 |
| Ether (Chroman) | C-O stretch | ~1000 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of the molecular structure, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. While specific X-ray crystallographic data for this compound is not available in publicly accessible literature, the principles of this technique and data from related structures can provide significant insight into the expected solid-state conformation and intermolecular interactions of this molecule.
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its complete solid-state architecture. The analysis would begin with the determination of the unit cell parameters—the dimensions and angles of the basic repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice.
Given the bifunctional nature of this compound, featuring both a basic amino group and an acidic carboxylic acid group, it is highly probable that the molecule exists as a zwitterion in the solid state. This internal salt formation, where the carboxylic acid protonates the amino group, would lead to the presence of ammonium (B1175870) (–NH3+) and carboxylate (–COO–) moieties. This zwitterionic character would be a dominant factor in the crystal packing, promoting the formation of strong and highly directional hydrogen bonds. nih.govrsc.org
Furthermore, the conformation of the chroman ring system would be precisely determined. nih.gov This includes the degree of puckering of the dihydropyran ring and the relative orientation of the amino and carboxylic acid substituents on the bicyclic framework. The analysis of torsion angles would provide a quantitative measure of the molecular shape. The interplay between the conformational preferences of the molecule and the packing forces, primarily the hydrogen bonding network, would be elucidated.
Should a crystallographic study be undertaken, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below. This data would be invaluable for understanding the structure-property relationships of this compound and for the rational design of its derivatives.
Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C10H11NO3 |
| Formula Weight | 193.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 987.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.298 |
Note: The values in this table are hypothetical and serve to illustrate the type of information obtained from an X-ray crystallography experiment.
Computational Chemistry and Mechanistic Studies on 4 Aminochroman 8 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For 4-Aminochroman-8-carboxylic acid, DFT calculations would provide fundamental insights into its behavior at the molecular level. These calculations typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) to solve the Schrödinger equation in an approximate manner, balancing computational cost with accuracy. rsc.org
Conformational Analysis and Energy Landscapes
The flexible, non-aromatic dihydropyran ring and the rotatable amino and carboxylic acid groups in this compound mean the molecule can exist in several different spatial arrangements, or conformations. The dihydropyran ring can adopt half-chair or boat-like conformations, and the amino group at the C4 position can be in either an axial or equatorial position relative to this ring.
A conformational analysis using DFT would begin by systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure. This process maps out the potential energy surface of the molecule. The results identify the most stable low-energy conformers and the energy barriers between them. For instance, calculations would determine the energy difference between the conformers where the 4-amino group is axial versus equatorial. This information is critical, as the biological activity of a molecule is often dictated by its preferred three-dimensional shape. nih.gov
Illustrative Conformational Energy Data for this compound
| Conformer | Position of 4-Amino Group | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 | Equatorial | 0.00 | 85.7 |
| 2 | Axial | 1.25 | 14.3 |
This table is for illustrative purposes only.
Transition State Elucidation for Reaction Mechanisms
DFT is instrumental in studying chemical reactions by identifying the structures of transition states—the highest energy point along a reaction coordinate. For this compound, one might study its synthesis, degradation, or metabolic pathways. For example, in a potential intramolecular reaction, such as the formation of a lactam between the amino and carboxylic acid groups, DFT could be used to model the entire reaction pathway.
The process involves locating the transition state structure and then performing intrinsic reaction coordinate (IRC) calculations to confirm that this state connects the reactant and product. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.
pKa Prediction and Acidity/Basicity Studies
The pKa values of the carboxylic acid and the amino group are fundamental to understanding the ionization state of this compound at different pH levels. This is crucial for its solubility, membrane permeability, and interaction with biological targets. DFT, combined with a continuum solvation model (like SMD or PCM), can predict these pKa values with reasonable accuracy.
The calculation involves computing the Gibbs free energy change for the deprotonation of the carboxylic acid and the protonation of the amino group in a solvent (usually water). By using thermodynamic cycles, these gas-phase energy changes can be converted into pKa values. youtube.com These predictions help in understanding which form of the molecule—neutral, zwitterionic, cationic, or anionic—will predominate under physiological conditions.
Illustrative Predicted pKa Values for this compound
| Ionizable Group | Predicted pKa |
|---|---|
| Carboxylic Acid (-COOH) | 4.2 |
| Amino Group (-NH₂) | 9.5 |
This table is for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvated environment like a box of water molecules, would reveal its conformational flexibility and interactions with its surroundings. arxiv.orgyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used in drug design to correlate the chemical structure of a series of compounds with their biological activity. computabio.com Although specific QSAR studies on this compound derivatives are not publicly available, a hypothetical study could be designed to optimize a particular biological activity (e.g., enzyme inhibition). nih.govnih.gov
A library of derivatives would be created by modifying the parent structure—for example, by adding substituents to the aromatic ring or the amino group. For each derivative, a set of molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties from DFT) would be calculated. These descriptors are then used to build a mathematical model that relates them to the measured biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Illustrative QSAR Model Data for a Hypothetical Set of Derivatives
| Derivative | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent | 1.8 | 3.5 | 150 |
| 6-Fluoro | 2.0 | 4.1 | 125 |
| N-acetyl | 1.5 | 2.8 | 200 |
This table is for illustrative purposes only. The activity is hypothetical.
Retrosynthetic Analysis and Pathway Prediction via Computational Tools
Computational tools can assist in planning the chemical synthesis of a target molecule through retrosynthetic analysis. For this compound, software can propose strategic bond disconnections to break the molecule down into simpler, commercially available starting materials. youtube.com
A plausible retrosynthetic pathway might involve the following key disconnections:
Amide/Lactam Formation: Recognizing the potential for an intramolecular amide bond, a primary disconnection could be across the C-N bond of a precursor lactam.
C-N and C-O Bond Disconnections: The core chroman structure can be disconnected at the C-N and ether C-O bonds, suggesting a synthesis from a substituted phenol (B47542) and a suitable three-carbon electrophile.
Functional Group Interconversion: The amino and carboxylic acid groups can be traced back to other functional groups, such as a nitro group (for the amine) and a methyl or nitrile group (for the carboxylic acid), which are common precursors in aromatic chemistry.
Computational tools can evaluate the feasibility of these synthetic routes based on known chemical reactions and predict potential side reactions, thereby streamlining the process of designing an efficient synthesis.
Applications of 4 Aminochroman 8 Carboxylic Acid in Advanced Organic Synthesis
Role as Chiral Building Block in Asymmetric Synthesis
The intrinsic chirality of 4-Aminochroman-8-carboxylic acid makes it a valuable asset in the field of asymmetric synthesis, where the precise control of stereochemistry is crucial for biological activity. Chiral building blocks are fundamental components used to construct enantiomerically pure molecules, particularly pharmaceuticals, as different enantiomers of a drug can have vastly different biological effects. nih.gov The enantiopure forms of this compound, obtainable through asymmetric synthesis or resolution, serve as powerful synthons for introducing stereochemical complexity.
The synthesis of related chiral 3-aminochroman derivatives has been successfully achieved starting from natural amino acids like D- or L-serine, demonstrating that the chroman skeleton can be constructed with high enantiomeric purity. acs.org This precedent underscores the feasibility of producing enantiopure this compound. Once obtained, its dual functionality allows for selective transformations. The carboxylic acid moiety can undergo a variety of reactions, including asymmetric transformations where it acts as a directing group or a nucleophile in organocatalytic processes. nih.gov For instance, catalytic asymmetric acetalizations of carboxylic acids have been developed to create chiral prodrugs. nih.govresearchgate.net The amino group, on the other hand, can be used to form chiral ligands or be a key component in stereoselective carbon-nitrogen bond-forming reactions.
Table 1: Comparison of Chiral Building Block Types in Asymmetric Synthesis
| Chiral Building Block Type | Key Features | Common Applications | Representative Examples |
| Chiral Carboxylic Acids | Possess a stereogenic center, often α or β to the carboxyl group. Can act as nucleophiles or directing groups. nih.govresearchgate.net | Synthesis of α-hydroxy acids, α-amino acids, and other bioactive molecules. Ligands for transition metal catalysis. | (S)-Ibuprofen, (S)-Naproxen, Axially chiral binaphthyl carboxylic acids researchgate.net |
| Chiral Amines | Nitrogen atom is part of a stereogenic center or attached to one. Used as chiral auxiliaries, resolving agents, and synthons. | Synthesis of chiral drugs and natural products. Asymmetric catalysis. | (R)-(+)-1-Phenylethylamine, tert-Butanesulfinamide |
| Chiral Amino Alcohols | Contain both hydroxyl and amino functionalities on a chiral scaffold. Important ligands and building blocks. | Synthesis of chiral ligands for asymmetric hydrogenation, key intermediates for pharmaceuticals. | (1R,2S)-Ephedrine, Prolinol |
| Bicyclic Amino Acids | Conformationally constrained structures containing both amine and carboxyl groups. nih.govacs.org | Peptidomimetics, induction of specific secondary structures in peptides. | This compound , Azabicycloalkanone amino acids nih.gov |
Scaffold for the Construction of Heterocyclic Systems
The chroman ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Derivatives of chroman have been investigated for a wide array of therapeutic applications, including anticancer and antiepileptic activities. nih.gov this compound leverages this privileged core, offering two distinct functional handles—the amine and the carboxylic acid—for the construction of more elaborate heterocyclic systems.
This compound can serve as a versatile platform for synthesizing fused or spirocyclic heterocyclic architectures. For example:
The amino group can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of a new fused ring. This strategy is common in the synthesis of nitrogen-containing heterocycles.
The carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to build adjacent rings. researchgate.net
The aromatic portion of the chroman scaffold can undergo electrophilic substitution, providing another site for annulation or functionalization.
The synthesis of diverse heterocyclic systems, such as pyrroles, thiazoles, and pyridines, has been demonstrated using coumarin (B35378) (a related benzopyranone) derivatives as starting materials. rsc.org These precedents suggest that this compound could be similarly employed in cascade or multicomponent reactions to generate novel and complex heterocyclic libraries for biological screening. The rigid chroman backbone ensures that the appended heterocyclic rings adopt a predictable spatial orientation, a valuable feature for structure-based drug design. The concept of using a core structure like 4-aminoquinoline (B48711) or 4-aminopyrazolopyrimidine as a template for generating diverse and potent kinase inhibitors further highlights the potential of the 4-aminochroman scaffold in medicinal chemistry. nih.govnih.govresearchgate.net
Table 2: Examples of Heterocyclic Systems Derived from Chroman-like Scaffolds
| Starting Scaffold | Reaction Type | Resulting Heterocycle | Significance/Application | Reference |
| Chromone-3-carboxylic acid | Doubly Decarboxylative Michael Addition | 4-(Pyridylmethyl)chroman-2-one | Biologically interesting hybrid molecules | nih.gov |
| 2-(Allyloxy)arylaldehyde | Decarboxylative Radical Cascade | Amide-containing Chroman-4-one | Access to diverse chromanone scaffolds | researchgate.net |
| 3-Iodochromone | Palladium-Catalyzed Aminocarbonylation | Chromone-3-carboxamides | Synthesis of chromone (B188151) derivatives | acs.org |
| Coumarin-3-carboxylic acid | Ugi / Michael Addition Cascade | Chromeno[3,4-c]pyrrole-3,4-diones | Generation of diverse fused systems | rsc.org |
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.netnih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The structure of this compound, with its distinct nucleophilic (amine) and electrophilic (carboxylic acid, upon activation) centers, makes it an ideal candidate for use in MCRs.
One can envision several MCR scenarios involving this building block:
Ugi and Passerini-type Reactions: In the classic Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a dipeptide-like scaffold. nih.gov this compound can play a dual role by providing both the amine and the carboxylic acid components in an intramolecular fashion, or it can serve as one of the components in an intermolecular reaction. This would lead to the rapid synthesis of complex peptidomimetics incorporating the rigid chroman backbone.
Novel MCRs: The presence of multiple reactive sites allows for the design of novel MCRs. For instance, a reaction involving an aldehyde, an isocyanide, and this compound could proceed through initial formation of an imine with the amino group, followed by attack of the isocyanide and subsequent intramolecular cyclization involving the carboxylic acid. This could generate unique, densely functionalized heterocyclic systems that would be difficult to access through traditional linear synthesis.
The utility of aminoazoles, which possess several nucleophilic centers, as building blocks in MCRs has been well-documented, although their reactivity can be distinct from other amines. researchgate.net By analogy, the unique electronic and steric properties of this compound could lead to new and unexpected reaction pathways, further expanding the chemical space accessible through MCRs.
Linker or Core in Peptide and Peptidomimetic Chemistry
One of the most promising applications of this compound is in the field of peptide and peptidomimetic chemistry. Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability (i.e., rapid degradation by proteases) and conformational flexibility, which can lead to reduced receptor affinity and selectivity. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties.
This compound is a prime example of a conformationally constrained, non-canonical amino acid. nih.govnih.gov Its incorporation into a peptide chain can confer several advantages:
Conformational Rigidity: The bicyclic chroman framework severely restricts the conformational freedom of the peptide backbone. This rigidity can lock the peptide into a specific bioactive conformation, such as a β-turn or an α-helix, which is often required for high-affinity binding to a biological target. nih.gov
Proteolytic Stability: The unnatural amino acid structure is not recognized by proteases, the enzymes that degrade peptides. Incorporating it into a peptide sequence can therefore dramatically increase the peptide's half-life in vivo. nih.gov
Scaffold for Side-Chain Display: The rigid core acts as a scaffold, projecting the side chains of neighboring amino acids into well-defined regions of space. This precise topographical arrangement is critical for molecular recognition and can be fine-tuned to optimize interactions with a receptor binding pocket. nih.gov
When used as a linker, the amino and carboxyl groups can be used to connect two peptide strands or to cyclize a single peptide chain. bicycletherapeutics.comresearchgate.net The chroman unit itself serves as a rigid spacer, controlling the distance and orientation between the connected segments. This approach is valuable in designing bicyclic peptides, which have shown promise as therapeutic and diagnostic agents due to their high stability and target affinity. bicycletherapeutics.com
Table 3: Comparison of Natural Peptides and Peptidomimetics with Constrained Amino Acids
| Property | Natural Peptides | Peptidomimetics with Constrained Amino Acids (e.g., this compound) |
| Conformational Flexibility | High; exist as an ensemble of conformations in solution. | Low; locked into a limited number of well-defined conformations. nih.govacs.org |
| Receptor Binding | Can require significant conformational rearrangement upon binding (induced fit). | Pre-organized for binding, potentially leading to higher affinity and selectivity. |
| Metabolic Stability | Low; susceptible to rapid cleavage by proteases. | High; resistant to enzymatic degradation, leading to longer in vivo half-life. nih.gov |
| Oral Bioavailability | Generally poor. | Can be improved due to increased stability and altered physicochemical properties. |
| Synthesis | Standard solid-phase or solution-phase methods. masterorganicchemistry.com | Requires synthesis of the non-canonical building block, followed by incorporation into the peptide. nih.gov |
Development of Complex Organic Architectures
The synthesis of complex natural products and other intricate organic molecules often relies on a strategy of convergent synthesis, where complex fragments (building blocks) are prepared separately and then joined together. This compound, with its defined stereochemistry and multiple functional groups, represents a sophisticated building block for the construction of such complex architectures.
The chroman motif is a core structural element in numerous biologically active natural products and designed molecules. For instance, derivatives of chroman form the basis of vitamin E (tocopherols) and have been explored as potent anticancer agents. nih.govgoogle.com The synthesis of complex molecules like the tetracyclic diterpene antibiotic Aphidicolin showcases the strategic use of multi-ring systems as starting points for elaborate chemical transformations. lkouniv.ac.in
Starting from this compound, a synthetic chemist has multiple avenues for elaboration:
The amino and carboxylic acid groups can be used as anchor points to append complex side chains or to build larger ring systems.
The inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions, enabling the construction of multiple new stereocenters with high control.
The entire molecule can serve as a key fragment in the total synthesis of a complex target, where the chroman unit constitutes a significant portion of the final molecular architecture.
The development of synthetic routes to complex chromone-2-carboxylic acids and related compounds highlights the chemical community's interest in this scaffold for building multitarget-directed ligands, particularly for neurodegenerative diseases. researchgate.net The availability of this compound provides a new and powerful tool for chemists to design and synthesize the next generation of complex, biologically active molecules.
Emerging Research Frontiers and Future Outlook
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical manufacturing. Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, and the ability to automate processes for high-throughput synthesis. chimia.ch The on-demand and safe generation of reactive intermediates is a particularly valuable feature of miniaturized flow setups, enabling more streamlined and efficient synthetic routes. chimia.ch
For a molecule like 4-Aminochroman-8-carboxylic acid, flow chemistry could be instrumental in several ways:
Improved Safety: Many reactions used to construct or modify the chroman ring involve hazardous reagents or intermediates. Performing these reactions in a continuous flow reactor minimizes the volume of hazardous material present at any given time, significantly improving operational safety.
High-Throughput Derivatization: The amino and carboxylic acid groups of the title compound are ideal handles for creating large libraries of derivatives. By integrating automated flow reactors with robotic liquid handlers, researchers can perform numerous parallel reactions, systematically exploring a wide range of substituents to build structure-activity relationships (SAR) for drug discovery programs.
Access to Novel Reaction Conditions: Flow reactors allow for the use of extreme temperatures and pressures that are often inaccessible or unsafe in standard batch equipment. This expanded operational window can enable new, more efficient transformations for the synthesis and functionalization of the chroman scaffold.
| Parameter | Batch Synthesis | Flow Chemistry | Advantage for this compound Synthesis |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. | Safer handling of reactive intermediates in multi-step synthesis. |
| Scalability | Often requires re-optimization for scale-up. | Directly scalable by running the system for longer. | More efficient transition from laboratory to pilot-scale production. |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. | Higher yields and purity of the final product and its derivatives. |
| Automation | Complex and costly to automate. | Readily integrated with automated systems. | Enables rapid library synthesis for high-throughput screening. |
Development of Novel Catalytic Systems for Derivatization
Catalysis is at the heart of modern organic synthesis. For a versatile building block like this compound, the development of novel catalytic systems is crucial for selective and efficient derivatization. Future research is moving beyond traditional catalysts toward dynamic and responsive systems that offer greater control over chemical reactions. nih.gov
Inspired by the allosteric regulation of enzymes in nature, scientists are designing synthetic catalysts whose activity can be switched on or off by an external trigger, such as light or a change in redox potential. nih.gov Such systems could allow for the sequential, one-pot modification of the two functional groups in this compound with high selectivity. For example, a light-activated catalyst could be used to acylate the amino group, after which the light is turned off, and a second, heat-activated catalyst is used to esterify the carboxylic acid, all within the same reaction vessel.
Furthermore, new metal-free catalytic systems are being explored for the synthesis of chroman scaffolds, which can reduce cost and toxicity. researchgate.netmdpi.com For instance, radical cascade reactions triggered by simple oxidants like potassium persulfate (K₂S₂O₈) have been developed for the synthesis of functionalized chroman-4-ones. researchgate.netmdpi.com Applying such metal-free catalytic strategies to the synthesis and derivatization of this compound is a promising avenue for greener and more sustainable chemistry.
Exploration of Uncommon Reaction Pathways for Chroman Scaffolds
While classical methods for chroman synthesis are well-established, the exploration of uncommon reaction pathways is essential for accessing novel structural motifs and improving synthetic efficiency. Recent research has focused on cascade or domino reactions, where multiple chemical bonds are formed in a single operation, to rapidly construct the chroman core.
Examples of such emerging pathways relevant to the chroman scaffold include:
Triflimide-Catalyzed Annulations: A convergent synthesis of chromane (B1220400) derivatives has been reported via the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. chemrxiv.org This method proceeds under mild conditions and allows for diverse substitution patterns on the resulting chroman ring.
Cascade Radical Cyclizations: Metal-free cascade radical reactions have been developed to synthesize various chroman-4-one derivatives. researchgate.netmdpi.com These reactions often start from simple, readily available precursors and proceed through radical intermediates to build the heterocyclic ring.
Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source to drive chemical reactions has gained significant traction. A method for synthesizing 3-alkyl-substituted chroman-4-one derivatives has been developed using visible light to mediate a deaminative alkylation and tandem cyclization, showcasing a green and efficient approach. researchgate.net
Adapting these novel pathways for the synthesis of this compound could lead to more efficient and versatile routes to this important building block and its analogues.
Interdisciplinary Research with Materials Science
The unique structural and photochemical properties of chroman and chromone (B188151) derivatives make them attractive candidates for applications in materials science. researchgate.net The rigid bicyclic structure of this compound, combined with its two reactive functional groups, makes it an ideal monomer for the synthesis of novel polymers and functional materials.
Potential interdisciplinary research directions include:
Fluorescent Probes: Chromone analogs are known for their photochemical characteristics and have been used as scaffolds for fluorescent probes. researchgate.net By functionalizing the amino or carboxylic acid group of this compound with fluorophores or binding moieties, it could be developed into a sensor for specific metal ions, biomolecules, or changes in the cellular environment.
High-Performance Polymers: The amino and carboxylic acid groups can be used to incorporate the rigid chroman scaffold into polyamides or polyesters. The rigidity of the chroman unit could impart desirable properties to the resulting polymers, such as high thermal stability, mechanical strength, and specific optical properties.
Functional Surfaces: The molecule could be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles via its functional groups. This would allow for the modification of surface properties, for example, to create chiral stationary phases for chromatography or to develop targeted drug delivery systems.
Computational-Aided Design of New Synthetic Routes
The traditional approach to designing a synthetic route has been a highly intuitive process based on the knowledge and experience of chemists. However, recent advances in artificial intelligence and machine learning are revolutionizing this field. frontiersin.org Computer-aided synthesis planning (CASP) tools can now design plausible and efficient routes to complex molecules, including natural products and novel chemical entities. synthiaonline.com
These computational tools operate through several approaches:
Rule-Based Retrosynthesis: Programs like LHASA and SYNTHIA® use a vast database of known chemical reactions and expert-coded rules to work backward from the target molecule to simpler, commercially available starting materials. frontiersin.orgsynthiaonline.com
Machine Learning Models: Fully data-driven methods use deep neural networks trained on massive reaction datasets to predict the outcome of chemical reactions and suggest optimal synthetic steps without relying on pre-coded rules. frontiersin.orgchemrxiv.org
Hybrid Systems: The most advanced tools combine rule-based knowledge with machine learning to create hybrid systems that can propose innovative and reliable synthetic routes. synthiaonline.comchemrxiv.org
For a molecule like this compound, these computational tools could be used to:
Discover Novel Routes: An AI-driven retrosynthesis program might identify non-intuitive or previously overlooked reaction pathways that are more efficient, cost-effective, or sustainable than existing methods.
Optimize Reaction Conditions: Machine learning models can predict reaction outcomes under various conditions, helping chemists to quickly identify the optimal solvent, catalyst, and temperature for a given transformation, reducing the need for extensive experimental screening. policyrj.com
Design Greener Syntheses: By integrating green chemistry metrics, such as atom economy and E-factor, into the design process, computational tools can help prioritize synthetic routes that minimize waste and environmental impact. policyrj.com
| Computational Approach | Description | Application to this compound |
| Rule-Based Retrosynthesis | Uses a large set of expert-coded reaction rules to propose synthetic pathways. synthiaonline.com | Can generate reliable and well-understood routes based on established chroman chemistry. |
| Data-Driven Machine Learning | Employs neural networks to learn from reaction data and predict new transformations. chemrxiv.org | May uncover novel or unconventional reactions for the chroman scaffold. |
| Quantum Mechanical Calculations | Computes properties like transition state energies to validate proposed reaction steps. policyrj.com | Can provide mechanistic insights and predict the feasibility of a novel synthetic step. |
| Hybrid AI Systems | Combines expert rules with machine learning for robust and creative synthesis planning. synthiaonline.com | Offers a powerful tool for designing optimal, green, and innovative routes to the target molecule and its derivatives. |
Q & A
Q. What are the optimal synthetic routes for 4-Aminochroman-8-carboxylic acid, and how can purity be ensured?
- Methodological Answer : A robust synthesis involves coupling protected intermediates using carbodiimide reagents (e.g., EDCI/HOBt) in dichloromethane, followed by Boc deprotection with TFA . For example:
React Boc-protected chroman precursors with EDCI/HOBt to activate the carboxyl group.
Introduce the amino group via nucleophilic substitution or reductive amination.
Purify intermediates via silica gel column chromatography (hexane/EtOAc gradient) .
Purity (>95%) is validated using HPLC with UV detection at 254 nm. Yield optimization (e.g., 60–80%) requires monitoring reaction times and stoichiometry .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
-
1H NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm), chroman ring protons (δ 4.0–5.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .
-
MS : ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 224.2) and fragmentation patterns .
-
IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) are diagnostic .
Report spectral data in tables (see Table 1 ) and cross-validate with computational simulations (e.g., DFT) .Table 1: Representative Spectroscopic Data
Property Observation Reference 1H NMR (DMSO-d6) δ 7.25 (d, J=8.5 Hz, 1H, Ar-H) ESI-MS ([M+H]+) m/z 224.2 (calc. 224.1) HPLC Retention Time 12.3 min (C18 column, 70% MeOH)
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Validate via HPLC and elemental analysis .
- Assay conditions : Standardize protocols (e.g., pH, temperature) and include positive/negative controls .
- Structural analogs : Compare with derivatives (e.g., 4-aminobenzoic acid ) to isolate functional group contributions.
Replicate studies in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methodological Answer :
-
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap) .
-
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in neurotransmitter pathways). Report binding energies (ΔG) and residue-specific contacts .
-
MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
Table 2: Computational Predictions for Enzyme Inhibition
Target Enzyme Binding Energy (kcal/mol) Key Interacting Residues Reference COX-2 -8.2 ± 0.3 Arg120, Tyr355 MAO-B -7.6 ± 0.4 Phe343, Tyr398
Data Analysis and Reporting Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
